
チュラトロマイシンA
概要
説明
ツラトロマイシン Aは、主に獣医学において、牛や豚の呼吸器疾患の治療に使用されるマクロライド系抗生物質です。 マンハイミア・ヘモリチカ、パストゥレラ・ムルトシダ、マイコプラズマ・ボビスなど、幅広い範囲の細菌病原体に対して効果的であることが知られています 。 この化合物は、ドラキシンという商品名で販売されており、その長時間の作用が特徴で、家畜の呼吸器感染症の治療に好まれて使用されています .
科学的研究の応用
Pharmacokinetics
Tulathromycin A exhibits favorable pharmacokinetic properties, including rapid absorption, extensive tissue distribution, and a prolonged half-life. Studies have shown that after administration in pigs, the drug achieves high concentrations in lung tissues, which is critical for its therapeutic effectiveness against pathogens such as Actinobacillus pleuropneumoniae and Mannheimia haemolytica .
Table 1: Pharmacokinetic Parameters of Tulathromycin A
Parameter | Value | Reference |
---|---|---|
Bioavailability | ~90% | |
Half-life (plasma) | 12-14 hours | |
Tissue distribution | High in lungs | |
Elimination route | Primarily fecal |
Treatment of Respiratory Diseases
Tulathromycin A is primarily used to treat bovine respiratory disease (BRD) and swine respiratory disease. Its effectiveness has been documented through various studies that demonstrate significant reductions in bacterial counts following treatment.
Case Study: Efficacy Against Actinobacillus pleuropneumoniae
A notable study employed an in vivo tissue cage model to evaluate the antibacterial activity of Tulathromycin A against A. pleuropneumoniae. The results indicated that a dose of 5 mg/kg led to a significant reduction in bacterial counts (5-log reduction) within 9 hours post-administration, with no viable bacteria detected after 12 hours .
Table 2: Efficacy of Tulathromycin A Against Respiratory Pathogens
Pathogen | Dose (mg/kg) | Bacterial Reduction (CFU/ml) | Time to Reduction |
---|---|---|---|
Actinobacillus pleuropneumoniae | 5 | 5-log reduction | 9 hours |
Mannheimia haemolytica | 2.5 | No significant reduction | Not applicable |
Pasteurella multocida | 10 | >4-log reduction | 6 hours |
Prevention of Disease
Beyond treatment, Tulathromycin A is also utilized for prophylactic measures in high-risk populations. Its long half-life allows for extended protection against infections during critical periods such as transport or weaning.
Resistance Management
The emergence of antibiotic resistance is a significant concern in veterinary medicine. Studies focusing on pharmacokinetic/pharmacodynamic relationships have provided insights into optimizing dosing regimens to minimize resistance development while ensuring therapeutic efficacy .
Table 3: PK/PD Relationships for Tulathromycin A
PK/PD Parameter | Target Value | Clinical Implication |
---|---|---|
AUC/MIC | >100 | Effective treatment against pathogens |
Peak Concentration (Cmax) | >2 × MIC | Rapid bactericidal effect |
作用機序
ツラトロマイシン Aの作用機序は、細菌のリボソームの50Sサブユニットに結合し、タンパク質合成を阻害することによります 。 この作用は、細菌の増殖と複製を防ぎ、幅広い細菌病原体に対して有効となります。 この化合物の特徴的な構造には、15員環のマクロライド環が含まれており、組織内に高い濃度で到達し、長時間作用することが可能です .
類似化合物の比較
ツラトロマイシン Aは、エリスロマイシンやアジスロマイシンなど、マクロライド系抗生物質に属します。 これらの化合物と比較して、ツラトロマイシン Aはより幅広い活性を持ち、作用時間が長くなっています 。 3つの荷電した窒素原子を含むユニークな構造は、他のマクロライドと区別され、薬物動態の向上に貢献しています .
類似化合物のリスト:- エリスロマイシン
- アジスロマイシン
- クラリスロマイシン
- チロシン
生化学分析
Biochemical Properties
. These are molecules or a portion of a molecule composed of amino-modified sugars. Tulathromycin A interacts with bacterial ribosomes, inhibiting protein synthesis . The nature of these interactions is primarily inhibitory.
Cellular Effects
Tulathromycin A has been found to exhibit potent anti-inflammatory and immunomodulating properties in cattle and pigs . In porcine macrophages infected with porcine reproductive and respiratory syndrome virus, Tulathromycin A has shown to inhibit virus-induced necrosis and attenuate virus-induced macrophage pro-inflammatory signaling .
Molecular Mechanism
It is known that it inhibits protein synthesis by targeting bacterial ribosomes . This inhibition is likely due to the binding of Tulathromycin A to the ribosome, preventing the formation of new proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, high levels of Tulathromycin A (10 and 100 μg/mL) may disturb the colonization resistance of human gut microbiota and select antimicrobial resistant E. faecalis . Low levels of Tulathromycin A did not exhibit microbiological hazard on resistance selection and colonization resistance .
Dosage Effects in Animal Models
In animal models, the effects of Tulathromycin A vary with different dosages. For example, in a study on the pharmacokinetic/pharmacodynamic relationships of Tulathromycin against Pasteurella multocida in piglets, the ratio of 24-h area under the concentration–time curve to minimum inhibitory concentration [AUC (0-24h) /MIC] was recognized as an important parameter of Tulathromycin for antibacterial efficiency .
Metabolic Pathways
It is known that Tulathromycin A is excreted primarily unchanged in feces (2/3) and in urine (1/3), suggesting that it may reach the human colon and retain its antimicrobial activity .
Transport and Distribution
Tulathromycin A is characterized by rapid absorption, high bioavailability, a long elimination half-life, significant tissue distribution, and high cell infiltration . These properties suggest that Tulathromycin A is widely distributed within cells and tissues.
準備方法
合成経路と反応条件: ツラトロマイシン Aの合成は、アジスロマイシン Aを原料として、いくつかの重要なステップを伴います。 プロセスには、アジスロマイシン Aの2’-ヒドロキシ基と6’-アミノ基を、ジ-tert-ブチルジカルボネートを用いて保護し、二重保護アジスロマイシン Aを得ることが含まれます 。 この後に、スウェーン酸化反応を行い、4”-ヒドロキシ基をケトンに変換します。 最終段階では、1,2-プロパンジオールなどの有機溶媒中でn-プロピルアミンを環状開環付加させて、ツラトロマイシン Aが得られます .
工業生産方法: ツラトロマイシン Aの工業生産は、高純度と高収率を実現するために設計されています。 プロセスには通常、再結晶化段階が含まれ、目的の純度レベルが確保されます。 初期の結晶化段階は、35〜45°Cの温度で0.5〜3時間行い、その後、0〜35°Cの温度で同様の期間、後期段階が行われます 。 この方法は、最終製品が要求される医薬品規格を満たすことを保証します。
化学反応の分析
反応の種類: ツラトロマイシン Aは、酸化、還元、置換など、さまざまな化学反応を起こします。 注目すべき反応の1つは、2,5-ジヒドロキシ-3,6-ジクロロシクロヘキサ-2,5-ジエン-1,4-ジオンや2,3-ジクロロ-5,6-ジシアノ-p-ベンゾキノンなどの電子受容体との電荷移動錯体の形成です .
一般的な試薬と条件: ツラトロマイシン Aを含む反応で使用される一般的な試薬には、電荷移動反応の溶媒としてのアセトニトリルがあります。 これらの反応の条件は、通常、室温と大気圧で行われます .
主要な生成物: これらの反応から生成される主要な生成物は電荷移動錯体であり、UV-Vis分光法で特徴的な吸収帯を示すことが特徴です .
科学研究への応用
ツラトロマイシン Aは、幅広い科学研究への応用が期待されています。 獣医学においては、牛や豚の呼吸器疾患の治療と予防に使用されています 。 微生物学では、細菌のタンパク質合成への影響と、抗生物質耐性菌に対抗する可能性が研究されています 。 さらに、ツラトロマイシン Aは、ジェネリック医薬品の生物学的同等性を評価するための薬物動態研究にも使用されます 。 ヒトの腸内細菌叢への影響と抗菌剤耐性についても研究されています .
類似化合物との比較
Tulathromycin A is part of the macrolide class of antibiotics, which also includes erythromycin and azithromycin. Compared to these compounds, Tulathromycin A has a broader spectrum of activity and longer duration of action . Its unique structure, which includes three charged nitrogen atoms, distinguishes it from other macrolides and contributes to its enhanced pharmacokinetic properties .
List of Similar Compounds:- Erythromycin
- Azithromycin
- Clarithromycin
- Tylosin
Tulathromycin A stands out due to its effectiveness in veterinary applications and its ability to maintain high tissue concentrations over extended periods .
生物活性
Tulathromycin A is a macrolide antibiotic primarily used in veterinary medicine, particularly for treating bovine respiratory disease (BRD). Its biological activity extends beyond mere antimicrobial effects, exhibiting significant immunomodulatory and anti-inflammatory properties. This article synthesizes current research findings, including pharmacokinetics, in vitro and in vivo studies, and case studies that highlight the diverse biological activities of tulathromycin A.
Overview of Biological Activity
Tulathromycin A has demonstrated efficacy against various bacterial pathogens, including Actinobacillus pleuropneumoniae and Pasteurella multocida, which are common causes of respiratory infections in livestock. The compound's mechanism of action involves both direct antimicrobial effects and indirect immunomodulatory actions that contribute to its clinical efficacy.
Antimicrobial Efficacy
Tulathromycin A exhibits potent in vitro activity against a range of pathogens. The minimum inhibitory concentrations (MICs) for key bacteria are as follows:
Pathogen | MIC (µg/mL) |
---|---|
Actinobacillus pleuropneumoniae | 0.25 |
Pasteurella multocida | 0.03 |
Mycoplasma hyopneumoniae | 0.5 |
Haemophilus parasuis | 0.06 |
These values indicate that tulathromycin A achieves plasma concentrations significantly above the MIC, ensuring effective treatment against these pathogens .
Immunomodulatory Effects
Recent studies have highlighted tulathromycin's role in modulating immune responses, particularly in bovine macrophages. Key findings include:
- Inhibition of Proinflammatory Mediators : Tulathromycin reduces the secretion of proinflammatory cytokines such as CXCL-8 in lipopolysaccharide (LPS)-stimulated bovine macrophages, indicating its potential to mitigate inflammation .
- Promotion of Apoptosis : The drug promotes apoptosis in neutrophils, enhancing the clearance of apoptotic cells by macrophages, which aids in resolving inflammation .
- Induction of Anti-inflammatory Lipids : Tulathromycin stimulates the production of lipoxin A4, an anti-inflammatory mediator that further contributes to its pro-resolving effects .
Pharmacokinetics
The pharmacokinetic profile of tulathromycin is characterized by rapid absorption and extensive distribution following administration. Key pharmacokinetic parameters include:
- Cmax : Approximately 0.5 µg/mL achieved within 30 minutes post-administration.
- Half-life (T1/2) : Extended half-life allows for sustained therapeutic levels .
Case Studies and Clinical Applications
- Bovine Respiratory Disease : In field studies, calves treated with tulathromycin showed improved weight gain and reduced mortality rates associated with BRD compared to untreated controls. This suggests that tulathromycin not only treats existing infections but may also prevent subclinical disease .
- Goat Pneumonia Treatment : Research indicated high susceptibility of bacterial isolates from goats with pneumonia to tulathromycin, supporting its use as a safe and effective treatment option for respiratory infections in small ruminants .
- Anti-Plasmodium Activity : Emerging research has explored the anti-malarial potential of tulathromycin in murine models, showing activity against Plasmodium during various stages of infection, although this application is still under investigation .
特性
IUPAC Name |
(2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-11-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyl-5-(propylaminomethyl)oxan-2-yl]oxy-3,5,8,10,12,14-hexamethyl-1-oxa-6-azacyclopentadecan-15-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H79N3O12/c1-15-17-42-22-41(50)28(8)53-31(20-39(41,10)51-14)55-33-25(5)35(56-37-32(45)29(44(12)13)18-24(4)52-37)38(9,48)19-23(3)21-43-27(7)34(46)40(11,49)30(16-2)54-36(47)26(33)6/h23-35,37,42-43,45-46,48-50H,15-22H2,1-14H3/t23-,24-,25+,26-,27-,28+,29+,30-,31+,32-,33+,34-,35-,37+,38-,39-,40-,41+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUARTUJKFNAVIK-QPTWMBCESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC1(C(OC(CC1(C)OC)OC2C(C(C(CC(CNC(C(C(C(OC(=O)C2C)CC)(C)O)O)C)C)(C)O)OC3C(C(CC(O3)C)N(C)C)O)C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCNC[C@@]1([C@@H](O[C@H](C[C@@]1(C)OC)O[C@H]2[C@@H]([C@H]([C@](C[C@H](CN[C@@H]([C@H]([C@]([C@H](OC(=O)[C@@H]2C)CC)(C)O)O)C)C)(C)O)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H79N3O12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60274184 | |
Record name | Tulathromycin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60274184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
806.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
217500-96-4 | |
Record name | Tulathromycin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=217500-96-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tulathromycin A [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0217500964 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tulathromycin A | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11474 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Tulathromycin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60274184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TULATHROMYCIN A | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/897A3KN7AP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。